molecular formula C7H3ClF3NO3 B1588803 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene CAS No. 85578-47-8

2-Chloro-1-nitro-4-(trifluoromethoxy)benzene

Cat. No.: B1588803
CAS No.: 85578-47-8
M. Wt: 241.55 g/mol
InChI Key: KUVUJRJQWFVOMY-UHFFFAOYSA-N
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Description

2-Chloro-1-nitro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3ClF3NO3. It is characterized by the presence of a chloro group, a nitro group, and a trifluoromethoxy group attached to a benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene typically involves the nitration and chlorination of a suitable benzene derivative. One common method involves the nitration of 4-(trifluoromethoxy)chlorobenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-nitro-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Reduction Reactions: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Scientific Research Applications

2-Chloro-1-nitro-4-(trifluoromethoxy)benzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene depends on the specific reactions it undergoes. For example, in substitution reactions, the chloro group is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-nitro-4-(trifluoromethoxy)benzene is unique due to the presence of both a nitro group and a trifluoromethoxy group on the benzene ring. This combination of functional groups imparts specific reactivity and properties, making it valuable in various synthetic applications .

Properties

IUPAC Name

2-chloro-1-nitro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO3/c8-5-3-4(15-7(9,10)11)1-2-6(5)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVUJRJQWFVOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439658
Record name 2-chloro-1-nitro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85578-47-8
Record name 2-chloro-1-nitro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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